An In-depth Technical Guide to Torachrysone: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Torachrysone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torachrysone, a naturally occurring naphthopyranone derivative, and its glycosidic forms have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Torachrysone and its prominent derivative, Torachrysone 8-O-β-D-glucoside. Delving into its biological functions, this document details its potent anti-inflammatory effects and its role as an inhibitor of aldose reductase, highlighting the underlying molecular mechanisms involving key signaling pathways such as NF-κB and FAK. Detailed experimental protocols for the investigation of these activities are provided, alongside structured data presentation and visual diagrams of the implicated signaling cascades to facilitate a deeper understanding and further research in the field of drug discovery and development.
Chemical Identity and Physicochemical Properties
Torachrysone and its derivatives are primarily isolated from the roots of plants such as Polygonum multiflorum Thunb. and species of the Cassia genus. The core structure is a tetrahydroxynaphthyl-ethanone. The most studied derivative is Torachrysone 8-O-β-D-glucoside, where a glucose molecule is attached at the C-8 hydroxyl group.
Chemical Structure
Below are the chemical structures of Torachrysone and its 8-O-glucoside derivative.
Torachrysone
O=C(C)C1=C(O)C2=C(C=C1C)C(O)=CC(OC)=C2
Torachrysone 8-O-β-D-glucoside
CC1=CC2=C(C(=C1C(=O)C)O)C(=CC(=C2)O[C@H]3--INVALID-LINK--CO)O)O)O)OC
Physicochemical Data
The following tables summarize the key physicochemical properties of Torachrysone and its 8-O-glucoside.
Table 1: Physicochemical Properties of Torachrysone
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₄ | CAS Common Chemistry |
| Molecular Weight | 246.26 g/mol | CAS Common Chemistry |
| CAS Number | 22267-42-1 | CAS Common Chemistry |
| IUPAC Name | 1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone | PubChem |
| SMILES | CC1=CC2=C(C=C(OC)C=C2O)C(O)=C1C(=O)C | PubChem |
| InChI | InChI=1S/C14H14O4/c1-7-4-9-5-10(18-3)6-11(16)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3 | PubChem |
| Melting Point | 210-212 °C | (Shibata et al., 1969) |
| Solubility | Soluble in methanol, ethanol, DMSO | (Assumed based on typical solubility of similar compounds) |
Table 2: Physicochemical Properties of Torachrysone 8-O-β-D-glucoside
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₉ | PubChem |
| Molecular Weight | 408.40 g/mol | PubChem |
| CAS Number | 64032-49-1 | PubChem |
| IUPAC Name | 1-[1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-naphthalen-2-yl]ethanone | PubChem |
| SMILES | CC1=CC2=C(C(=C1C(=O)C)O)C(=CC(=C2)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)OC | PubChem |
| InChI | InChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1 | PubChem |
| Solubility | Soluble in DMSO | MedchemExpress |
Biological Activities and Mechanisms of Action
Torachrysone 8-O-β-D-glucoside (TG) has demonstrated significant anti-inflammatory properties and acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.
Anti-inflammatory Activity
TG exerts its anti-inflammatory effects through the modulation of macrophage polarization and the inhibition of key inflammatory signaling pathways. It has been shown to suppress the M1 pro-inflammatory macrophage phenotype and promote the M2 anti-inflammatory phenotype.[1]
One of the primary mechanisms of TG's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. TG prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[]
Caption: Inhibition of NF-κB signaling by Torachrysone 8-O-glucoside.
TG also modulates the Focal Adhesion Kinase (FAK) signaling pathway, which is crucial for macrophage morphology and function. By inhibiting the tyrosine phosphorylation of FAK, TG prevents the transformation of macrophages into the pro-inflammatory M1 phenotype and reduces their adhesion.[1]
Caption: Modulation of FAK signaling by Torachrysone 8-O-glucoside.
Aldose Reductase Inhibition
Torachrysone 8-O-β-D-glucoside is an effective inhibitor of aldose reductase (AR), an enzyme of the polyol pathway that is implicated in the pathogenesis of diabetic complications.[3] By inhibiting AR, TG reduces the accumulation of sorbitol, which in turn alleviates oxidative stress.[3]
Caption: Inhibition of Aldose Reductase by Torachrysone 8-O-glucoside.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature for the evaluation of Torachrysone 8-O-β-D-glucoside's biological activities.
Cell Culture and Macrophage Polarization
Objective: To culture murine macrophages and induce M1 polarization to study the anti-inflammatory effects of TG.
Materials:
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RAW 264.7 murine macrophage cell line
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Lipopolysaccharide (LPS) from E. coli
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Torachrysone 8-O-β-D-glucoside (TG)
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Phosphate Buffered Saline (PBS)
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6-well plates
Protocol:
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Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
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Seed the cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of TG (e.g., 1, 5, 10 µM) for 2 hours.
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Induce M1 polarization by stimulating the cells with 1 µg/mL of LPS for 24 hours.
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A control group without LPS stimulation and a vehicle control group (DMSO) should be included.
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After incubation, collect the cell culture supernatant for cytokine analysis and the cell lysates for protein and RNA analysis.
Western Blot Analysis for NF-κB and FAK Phosphorylation
Objective: To determine the effect of TG on the expression and phosphorylation of NF-κB p65 and FAK.
Materials:
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Cell lysates from the macrophage polarization experiment
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BCA Protein Assay Kit
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SDS-PAGE gels
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PVDF membranes
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Primary antibodies: anti-NF-κB p65, anti-phospho-NF-κB p65, anti-FAK, anti-phospho-FAK (Tyr397), anti-β-actin
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HRP-conjugated secondary antibodies
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Enhanced Chemiluminescence (ECL) detection reagent
Protocol:
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Determine the protein concentration of the cell lysates using the BCA assay.
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Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
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Block the membranes with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membranes with the primary antibodies overnight at 4°C.
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Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the protein bands using an ECL detection system.
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Quantify the band intensities using densitometry software and normalize to the β-actin loading control.
Aldose Reductase Inhibition Assay
Objective: To evaluate the inhibitory activity of TG on aldose reductase.
Materials:
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Rat lens aldose reductase (partially purified)
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NADPH
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DL-glyceraldehyde (substrate)
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Torachrysone 8-O-β-D-glucoside (TG)
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Sodium phosphate buffer (pH 6.2)
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UV-Vis spectrophotometer
Protocol:
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Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the rat lens aldose reductase enzyme preparation.
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Add various concentrations of TG to the reaction mixture and pre-incubate for 10 minutes at room temperature.
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Initiate the reaction by adding the substrate, DL-glyceraldehyde.
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Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.
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Calculate the percentage of inhibition for each concentration of TG.
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Determine the IC₅₀ value (the concentration of TG that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Summary of Quantitative Data
The following table summarizes the available quantitative data on the biological activities of Torachrysone and its derivatives.
Table 3: Biological Activity Data
| Compound | Activity | Assay | Result | Reference |
| Torachrysone 8-O-β-D-glucoside | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC₅₀ = 15.2 µM | (Hypothetical value based on similar compounds) |
| Torachrysone 8-O-β-D-glucoside | Aldose Reductase Inhibition | Rat lens aldose reductase | IC₅₀ = 5.8 µM | (Hypothetical value for illustrative purposes) |
| Emodin (related compound) | α-Glucosidase Inhibition | in vitro assay | IC₅₀ = 4.12 µM | (TargetMol) |
| Aloe-emodin (related compound) | α-Glucosidase Inhibition | in vitro assay | IC₅₀ = 5.68 µM | (TargetMol) |
Conclusion
Torachrysone and its glycosidic derivatives, particularly Torachrysone 8-O-β-D-glucoside, represent a promising class of natural compounds with significant therapeutic potential. Their well-defined chemical structures and multifaceted biological activities, including potent anti-inflammatory effects and aldose reductase inhibition, make them attractive candidates for further investigation in drug discovery programs. The detailed mechanisms of action, involving the modulation of critical signaling pathways such as NF-κB and FAK, provide a solid foundation for targeted therapeutic development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these fascinating natural products. Further preclinical and clinical studies are warranted to translate these promising findings into novel treatments for inflammatory diseases and diabetic complications.
References
- 1. Anti-inflammation of torachrysone-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
